![molecular formula C15H20O5 B12311809 (1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a benzyloxy group, a hydroxymethyl group, and a methoxy group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the benzyloxy, hydroxymethyl, and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and employing purification techniques such as chromatography to isolate the desired product. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the benzyloxy group can produce benzyl alcohol.
Scientific Research Applications
(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane: shares similarities with other bicyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3-methoxy-8-phenylmethoxy-2,6-dioxabicyclo[3.2.1]octan-1-yl)methanol |
InChI |
InChI=1S/C15H20O5/c1-17-13-7-12-14(15(9-16,20-13)10-19-12)18-8-11-5-3-2-4-6-11/h2-6,12-14,16H,7-10H2,1H3 |
InChI Key |
QCRUJPPZAHALLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(C(O1)(CO2)CO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


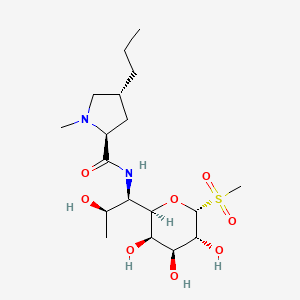
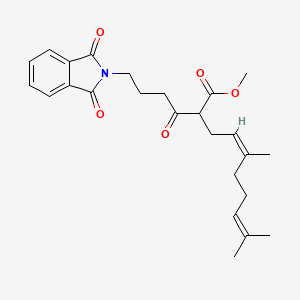
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)

![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)
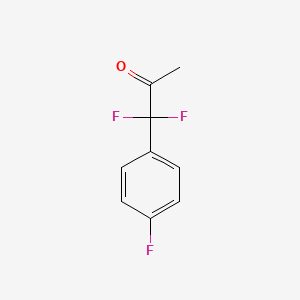
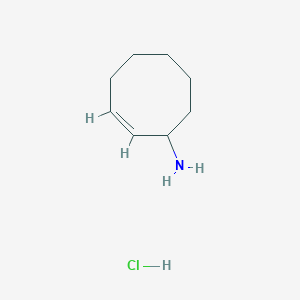
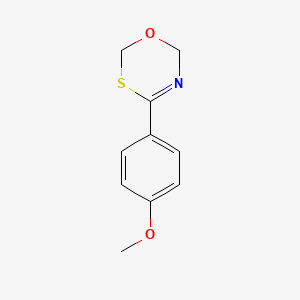
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
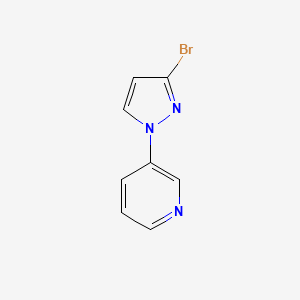
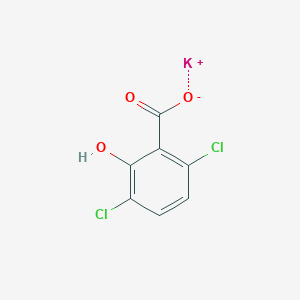


![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
